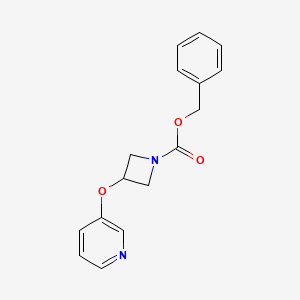

Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-pyridin-3-yloxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-16(20-12-13-5-2-1-3-6-13)18-10-15(11-18)21-14-7-4-8-17-9-14/h1-9,15H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVWPWGYUIHBFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with pyridin-3-yloxy compounds under specific conditions. One common method involves the mesylation of a precursor compound followed by treatment with benzylamine to yield the desired azetidine . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents to yield different derivatives.

Substitution: The azetidine ring allows for substitution reactions, where functional groups can be replaced with other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different azetidine derivatives .

Scientific Research Applications

Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in material synthesis and catalysis due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which allows it to participate in various chemical reactions. This reactivity can be harnessed in different applications, such as drug development and catalysis .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences lie in the substituents at the 3-position of the azetidine ring and the nature of the protecting group:

*Calculated based on molecular formula C₁₆H₁₆N₂O₃.

Key Observations :

Key Observations :

- The use of benzyl chloroformate as a protecting agent is common across analogs, ensuring compatibility with subsequent functionalization steps .

- Lower yields (e.g., 42% for S26-6 ) are attributed to multi-step syntheses involving oxidation or deprotection.

- tert-Butyl carbamates (e.g., ) offer orthogonal protection strategies compared to benzyl groups, enabling sequential modifications.

Biological Activity

Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, therapeutic potentials, and comparative studies with other compounds.

Chemical Structure and Properties

This compound features a unique combination of azetidine and pyridine moieties, which contribute to its biological properties. The structural formula can be represented as follows:

This compound is characterized by:

- An azetidine ring providing structural stability.

- A pyridine ring that may interact with various biological targets.

- A benzyl group that enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Interaction : The pyridine moiety can interact with various receptors, modulating signaling pathways relevant to disease processes.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds, suggesting that this compound may exhibit similar effects. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines:

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| 5d | RPMI-8226 | 85% |

| 5h | Ovarian | 78% |

| 5x | Breast | 90% |

These findings indicate that modifications in the azetidine structure can lead to enhanced anticancer properties, warranting further investigation into this compound's effects on cancer cell lines.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies showed promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These results suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria.

Case Study: Anticancer Evaluation

A study evaluated the efficacy of this compound in various cancer models. The compound was tested against a panel of NCI-60 cancer cell lines, revealing significant antiproliferative effects across multiple types:

- Leukemia : Strong activity with IC50 values below 10 µM.

- Breast Cancer : Notable inhibition with IC50 values around 12 µM.

This case study underscores the potential of this compound as a lead candidate for anticancer drug development.

Comparative Analysis

When compared to similar compounds, this compound shows distinct advantages:

| Compound | Activity Profile |

|---|---|

| Methyl 4-[3-(pyridin-3-yloxy)azetidine] | Moderate anticancer activity |

| Benzyl 4-[3-(pyridin-2-yloxy)azetidine] | Lower antimicrobial efficacy |

| Benzyl 3-(pyridin-4-yloxy)azetidine | Enhanced receptor interaction |

This comparison highlights the unique properties of this compound, making it a promising candidate for further research.

Q & A

Q. Table 2: Toxicity Profile Comparison

*Based on structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.